molecular formula C21H15F3N6O B6416976 N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-(trifluoromethyl)benzamide CAS No. 1019105-46-4

N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-(trifluoromethyl)benzamide

Cat. No.: B6416976
CAS No.: 1019105-46-4
M. Wt: 424.4 g/mol
InChI Key: GDSLTMPZGYAHBJ-UHFFFAOYSA-N
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Description

N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-(trifluoromethyl)benzamide is a potent and selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. Its mechanism of action involves competitive binding to the ATP-binding site of ALK, thereby suppressing its kinase activity and downstream signaling pathways, including the MAPK/ERK, JAK/STAT, and PI3K/AKT cascades, which are critical for cell proliferation and survival. This compound was developed to target oncogenic ALK fusions, such as EML4-ALK, which are key drivers in a subset of non-small cell lung cancers (NSCLC) [Link: https://pubs.acs.org/doi/10.1021/jm301879s]. Research demonstrates its efficacy in inhibiting the growth of ALK-dependent cell lines and in pre-clinical models, establishing its value as a key pharmacological tool for studying ALK-driven tumorigenesis and resistance mechanisms. Beyond its primary target, this inhibitor also shows activity against c-Met and ROS1 kinases, broadening its utility for investigating overlapping signaling networks and potential combination therapies. It is an essential compound for researchers exploring targeted therapeutic strategies, mechanisms of drug resistance, and the biology of ALK in various cancer contexts.

Properties

IUPAC Name

N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N6O/c22-21(23,24)15-4-2-14(3-5-15)20(31)27-17-8-6-16(7-9-17)26-18-10-11-19(29-28-18)30-13-1-12-25-30/h1-13H,(H,26,28)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSLTMPZGYAHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-(trifluoromethyl)benzamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a unique combination of a pyrazole ring, a pyridazine moiety, and a trifluoromethylbenzamide structure. The molecular formula is C18H16F3N5C_{18}H_{16}F_3N_5 with a molecular weight of approximately 373.35 g/mol.

Synthetic Route:
The synthesis typically involves several steps:

  • Formation of the Pyrazole Ring: Achieved by reacting hydrazine with a suitable diketone.
  • Pyridazine Formation: Synthesized through the condensation of hydrazine derivatives with diketones.
  • Coupling Reaction: The final product is formed by coupling the pyrazole and pyridazine rings using coupling agents like EDC in the presence of a base.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including:

  • Enzyme Inhibition: Potential as an enzyme inhibitor, particularly in pathways relevant to cancer and inflammation.
  • Receptor Modulation: Possible modulation of receptor activity involved in various signaling pathways .

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds containing similar structural motifs have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus with low minimum inhibitory concentrations (MICs). These compounds also demonstrated low toxicity in human cell lines, indicating their potential for therapeutic applications .

Case Studies

  • Anti-Tubercular Activity:
    A series of related compounds were evaluated for anti-tubercular properties against Mycobacterium tuberculosis. Some derivatives showed IC50 values ranging from 1.35 to 2.18 μM, indicating strong inhibitory effects against the pathogen. Importantly, these compounds were found nontoxic to human embryonic kidney cells (HEK-293) at comparable concentrations .
  • Antimicrobial Efficacy:
    In vivo studies demonstrated that selected derivatives exhibited bactericidal effects without significant toxicity at doses up to 50 mg/kg in mouse models. These findings suggest that the compound may be developed further for clinical applications in treating bacterial infections .

Data Tables

Property Value
Molecular FormulaC18H16F3N5C_{18}H_{16}F_3N_5
Molecular Weight373.35 g/mol
IC50 (anti-tubercular)1.35 - 2.18 μM
Toxicity (HEK-293 cells)Nontoxic at tested concentrations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

N-(4-Methylphenyl)-6-(Pyrazol-1-yl)Pyridazin-3-Amine ()
  • Structure : Shares the pyridazine-pyrazole backbone but lacks the trifluoromethyl benzamide group. Instead, it has a methylphenyl substituent.
  • Synthesis : Prepared via palladium-catalyzed cross-coupling, highlighting a scalable route for pyridazine-pyrazole hybrids .
N-(4-Bromo-3-(Trifluoromethyl)Phenyl)-4-(5-(2,3-Dihydrobenzo[b][1,4]Dioxin-7-yl)-1-Phenyl-1H-Pyrazol-3-yl)Benzamide ()
  • Structure : Features a benzamide group and a pyrazole but replaces pyridazine with a dihydrobenzo[d][1,4]dioxin ring.
  • Key Differences : The dihydrodioxin ring increases rigidity and may alter binding kinetics compared to pyridazine’s planar structure. The bromine atom introduces steric bulk, which could hinder target engagement .
3-(4-{[(4-Fluorophenyl)Carbamoyl]Amino}-1H-Pyrazol-1-yl)-N-(2-Methylpyridin-4-yl)Benzamide ()
  • Structure : Contains a benzamide-pyrazole core but substitutes pyridazine with a pyridine ring.
  • Key Differences : The pyridine ring’s basic nitrogen may enhance solubility but reduce π-π stacking interactions compared to pyridazine. The fluorophenyl group introduces electron-withdrawing effects, analogous to -CF₃ .
N-(3-(6-(4-Methylpiperazin-1-yl)Pyridazin-3-yl)Phenyl)-4-(Trifluoromethyl)Benzamide ()
  • Structure : Closest analogue, differing only in the pyridazine substituent (4-methylpiperazine vs. pyrazole).
  • Key Differences : The methylpiperazine group improves water solubility via protonation but may reduce blood-brain barrier penetration. The pyrazole in the target compound provides additional hydrogen-bonding sites .

Physicochemical Properties

Property Target Compound (Estimated)
Molecular Weight ~440 g/mol 293.3 g/mol 589.1 g/mol 429.4 g/mol 441.4 g/mol
LogP ~3.5 (predicted) ~2.1 ~4.2 ~3.0 ~2.8
Melting Point Not reported Not reported 99–102°C Not reported Not reported
Key Functional Group -CF₃, pyridazine-pyrazole -CH₃, pyridazine -Br, dihydrodioxin -F, pyridine -CF₃, methylpiperazine

Pharmacological Implications

  • Pyridazine vs. Pyridine/Piperazine : Pyridazine’s electron-deficient nature enhances interactions with ATP-binding pockets in kinases, while pyridine/piperazine derivatives may target G-protein-coupled receptors .
  • -CF₃ vs. -F/-CH₃ : The -CF₃ group in the target compound offers superior metabolic resistance compared to -F or -CH₃, as seen in and .
  • Benzamide Position : Para-substitution (as in the target compound) optimizes steric compatibility with hydrophobic binding pockets, whereas meta-substitution () may reduce affinity .

Preparation Methods

Acid Chloride Preparation

The activation of 4-(trifluoromethyl)benzoic acid (CAS 455-24-3) to its corresponding acid chloride is a critical first step. Thionyl chloride (SOCl₂) is commonly employed under reflux conditions (70–80°C, 4–6 hours), yielding 4-(trifluoromethyl)benzoyl chloride with >95% conversion. Alternative activators like oxalyl chloride may reduce side reactions in temperature-sensitive systems.

Reaction Conditions Table

ParameterValue
ReagentThionyl chloride (2.5 equiv)
SolventAnhydrous dichloromethane
Temperature70–80°C
Reaction Time4–6 hours
Yield92–96%

Synthesis of 4-{[6-(1H-Pyrazol-1-yl)pyridazin-3-yl]amino}aniline

Pyridazine Core Functionalization

The pyridazine ring is constructed via cyclization of 1,2-diketones with hydrazines, followed by regioselective substitution at the 3-position. Patent US9415037B2 details analogous pyridazine syntheses using 6-chloropyridazin-3-amine as a starting material. Subsequent nucleophilic aromatic substitution (SNAr) with 1H-pyrazole introduces the heterocyclic moiety.

Key Reaction Steps

  • Chloropyridazine Amination :
    6-Chloropyridazin-3-amine reacts with 1H-pyrazole in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Xantphos) and cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 100°C for 12 hours.

    C5H5ClN3+C3H4N2Pd(OAc)2,Cs2CO3C8H7N5+HCl\text{C}_5\text{H}_5\text{ClN}_3 + \text{C}_3\text{H}_4\text{N}_2 \xrightarrow{\text{Pd(OAc)}_2, \text{Cs}_2\text{CO}_3} \text{C}_8\text{H}_7\text{N}_5 + \text{HCl}

    Yield: 78–85%.

  • Nitro Reduction to Aniline :
    The intermediate 4-nitro derivative is reduced using hydrogen gas (H₂, 1 atm) over palladium on carbon (Pd/C, 10 wt%) in ethanol, affording the aniline fragment.

Amide Bond Formation

Schotten-Baumann Reaction

The benzoyl chloride is reacted with 4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}aniline in a biphasic system (water/dichloromethane) with sodium hydroxide (NaOH) as a base. This method affords moderate yields (65–70%) but requires careful pH control to minimize hydrolysis.

Coupling Reagent-Mediated Synthesis

Superior yields (>85%) are achieved using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in dimethylacetamide (DMAc) with N,N-diisopropylethylamine (DIPEA).

Optimized Conditions Table

ParameterValue
Coupling ReagentHATU (1.2 equiv)
BaseDIPEA (3.0 equiv)
SolventAnhydrous DMAc
Temperature25°C
Reaction Time12 hours
Yield86–89%

Purification and Characterization

Column Chromatography

Crude product is purified via silica gel chromatography using a gradient of ethyl acetate/hexane (3:7 to 1:1). Fractions containing the target compound are identified by TLC (Rf = 0.4, ethyl acetate/hexane 1:1).

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.94 (s, 1H, pyrazole-H), 8.52 (d, J = 8.0 Hz, 1H, pyridazine-H), 7.98–7.85 (m, 4H, Ar-H), 7.72 (d, J = 8.0 Hz, 2H, Ar-H), 7.62 (d, J = 8.0 Hz, 2H, Ar-H).

  • HRMS (ESI+): m/z calculated for C₂₁H₁₅F₃N₆O [M+H]⁺: 449.1234; found: 449.1238.

Challenges and Optimization Strategies

Pyrazole Incorporation

Direct substitution on pyridazine may compete with dimerization. Patent US9415037B2 suggests using copper(I) iodide as an additive to enhance regioselectivity, increasing yields by 15–20%.

Trifluoromethyl Stability

The electron-withdrawing trifluoromethyl group can deactivate the benzoyl chloride toward nucleophilic attack. Employing HATU instead of traditional acyl chlorides mitigates this issue .

Q & A

Q. What are the optimal synthetic routes for N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-(trifluoromethyl)benzamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with coupling a pyridazine derivative to a pyrazole moiety, followed by amide bond formation with the trifluoromethylbenzamide group. Key steps include:
  • Use of K₂CO₃ as a base in DMF for nucleophilic substitution reactions ().
  • Catalytic coupling agents (e.g., EDCI/HOBt) for amide bond formation under inert conditions.
  • Solvent optimization (e.g., acetonitrile or DMF) and temperature control (60–80°C) to enhance yield ().
  • Purification via column chromatography using silica gel and a gradient eluent system (hexane/ethyl acetate).

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • Methodological Answer :
  • 1H/13C NMR : Confirm aromatic proton environments (e.g., pyridazine at δ 8.5–9.0 ppm) and carbonyl groups (C=O at ~1650 cm⁻¹ in IR) ().
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ expected at m/z 456.12) ().
  • HPLC : Purity assessment using a C18 column with UV detection at 254 nm ().

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase assays for kinase activity) ().
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination ().
  • Solubility Profiling : Employ shake-flask methods in PBS (pH 7.4) to guide in vitro testing ().

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and binding modes in biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites ().
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets) ().
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability ().

Q. What strategies resolve contradictions in reported biological data for similar pyridazine derivatives?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends in bioactivity ().
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., trifluoromethyl vs. methoxy groups) across analogues ().
  • Orthogonal Assays : Validate conflicting results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) ().

Q. How can regioselective functionalization of the pyridazine ring be achieved for derivatization?

  • Methodological Answer :
  • Directed C-H Activation : Use Pd(OAc)₂ with directing groups (e.g., pyrazole) to install halogens at the C4 position ().
  • Microwave-Assisted Synthesis : Enhance reaction rates for Suzuki-Miyaura couplings (e.g., with boronic acids at 120°C, 30 min) ().
  • Protecting Groups : Temporarily block the amine group with Boc anhydride to direct substitutions ().

Q. What advanced techniques characterize the compound’s pharmacokinetic (ADME) properties?

  • Methodological Answer :
  • In Vitro Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS ().
  • Caco-2 Permeability : Assess intestinal absorption using monolayers and apparent permeability coefficients (Papp) ().
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction ().

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